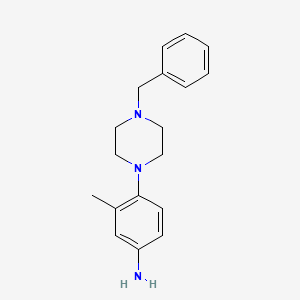
4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine
Vue d'ensemble
Description
The compound “4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine” is likely to be a derivative of benzylpiperazine . Benzylpiperazine is a type of piperazine which is a class of organic compounds that contain a cyclical amine with two nitrogen atoms in the ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a piperazine ring attached to a benzyl group at one nitrogen and a 3-methylphenylamine at the other nitrogen . The exact structure and properties would depend on the specific substituents and their positions on the rings .Chemical Reactions Analysis
As a derivative of benzylpiperazine, this compound might undergo similar reactions. These could include electrophilic aromatic substitution on the phenyl rings or nucleophilic substitution at the nitrogen atoms . Again, the exact reactions would depend on the specific structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties of benzylpiperazine derivatives could include a solid state at room temperature and solubility in organic solvents .Applications De Recherche Scientifique
Neurochemistry and Drug Abuse
- Piperazine derivatives, including benzylpiperazine (BZP), mimic the molecular mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy'), stimulating the release of serotonin (5-HT) and dopamine (DA) from neurons. Such compounds can evoke monoamine release, potentially leading to psychoactive effects. However, high doses may cause dangerous drug-drug synergism and seizures (Baumann et al., 2005).
Antimicrobial Activity
- Piperazine derivatives have shown potent antimicrobial activity against Mycobacterium tuberculosis, indicating their potential as therapeutic agents for tuberculosis treatment. Certain benzylpiperazine derivatives demonstrated significant in vivo antimicrobial efficacy (Bogatcheva et al., 2006).
Anticancer Potential
- Benzochromene derivatives, including those with piperazine groups, have exhibited anti-proliferative properties against colorectal cancer cell lines by inducing apoptosis. These compounds interact with DNA through groove binding and show potential for colon cancer treatment (Ahagh et al., 2019).
CNS Agents
- Piperazinyl-benzazepines have been evaluated for potential neuroleptic activity, indicating their potential as central nervous system agents with possible applications in neuropsychiatric disorders (Hino et al., 1988).
Drug Metabolism
- Research on the oxidative metabolism of Lu AA21004, a novel antidepressant featuring a piperazine component, highlights the role of CYP2D6, CYP2C9, CYP3A4/5, and other enzymes in its metabolic pathways. This study underscores the complex pharmacokinetics involved in the metabolism of piperazine-based drugs (Hvenegaard et al., 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c1-15-13-17(19)7-8-18(15)21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCASUBGRHAHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylpiperazin-1-yl)-3-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




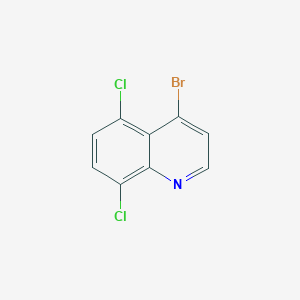
![Acetic acid, [2-(2-propenyloxy)phenoxy]-](/img/structure/B1517705.png)
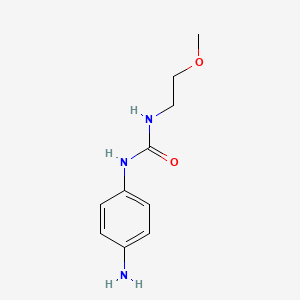
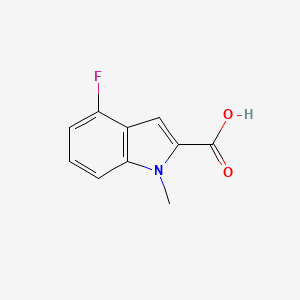
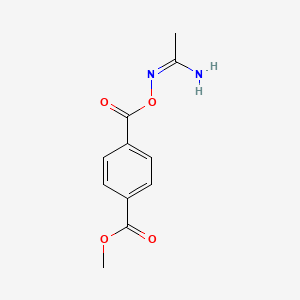
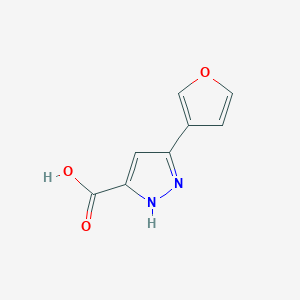
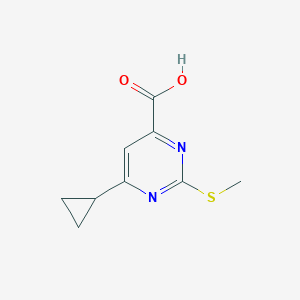
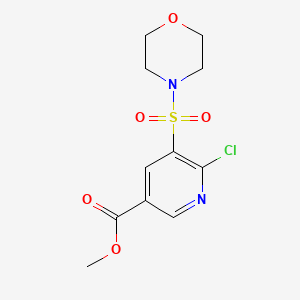
![4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1517714.png)
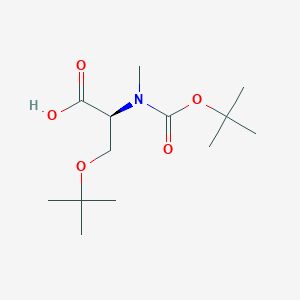
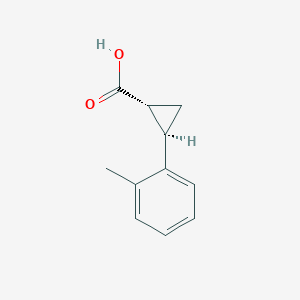
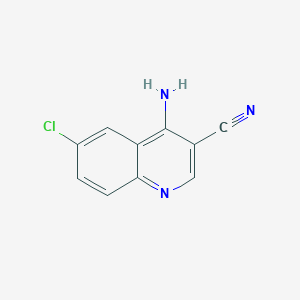
![3-[2-(1H-pyrazol-1-yl)ethoxy]aniline](/img/structure/B1517720.png)